5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-5-6(4-11-14(5)2)8-3-7(13-16-8)9(15)12-10/h3-4H,10H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGVPBZHOWJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NO2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is then synthesized by reacting hydroxylamine with a β-keto ester or β-diketone.
Coupling of the Rings: The pyrazole and isoxazole rings are coupled together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Carbohydrazide Group: Finally, the carbohydrazide group is introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Structural Diversity and Bioactivity: The 1,5-dimethylpyrazole substituent in the target compound may enhance metabolic stability compared to bulkier groups (e.g., 4-chlorophenyl in ) due to reduced steric hindrance . Indole-isoxazole hybrids () exhibit notable anti-cholinesterase activity, suggesting that electron-donating groups (e.g., methyl) on the pyrazole ring could modulate enzyme binding .
Synthetic Flexibility: Carbothioamide derivatives (e.g., ) replace the carbohydrazide group with a thioamide (-CSNH₂), altering hydrogen-bonding capacity and lipophilicity .
Physicochemical Properties: The target compound’s polar surface area (PSA) is estimated at ~95 Ų (calculated using ), which is within the optimal range for oral bioavailability (≤140 Ų) . Compared to carboxylic acid derivatives (), the carbohydrazide group introduces additional hydrogen-bond donors (N-H groups), which may enhance target binding but reduce membrane permeability .
Biological Performance Gaps :
- While anti-cholinesterase activity is reported for indole-isoxazole analogs (), the target compound’s biological profile remains uncharacterized. This highlights a critical research gap .
Challenges and Opportunities
- Metabolic Stability : The 1,5-dimethylpyrazole group may reduce oxidative metabolism compared to unsubstituted analogs, as methyl groups block common CYP450 oxidation sites .
- Toxicity Risks : Hydrazide moieties are associated with hepatotoxicity; structural optimization (e.g., prodrug strategies) could mitigate this .
Biological Activity
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.20 g/mol. The compound features a unique pyrazole and isoxazole moiety, which are known for their biological activity.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives showed potent inhibition of COX enzymes, which are critical in the inflammatory process. For instance:
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole derivative | 0.034 | >344 |
This indicates a strong potential for these compounds to serve as anti-inflammatory agents with minimal gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 ± 0.06 | Autophagy induction |
| MCF7 (Breast) | 0.46 ± 0.04 | Apoptosis induction |
| NCI-H460 (Lung) | 0.16 ± 0.03 | Aurora-A kinase inhibition |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, making it a candidate for further development as an anticancer drug .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Sivaramakarthikeyan et al. reported that specific pyrazole derivatives exhibited high anti-inflammatory profiles with low ulcerogenic liability in animal models .
- Fan et al. synthesized a series of hydrazone derivatives based on pyrazole structures and assessed their cytotoxicity against various cancer cell lines, finding significant growth inhibition comparable to established chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide, and how can reaction yields be optimized?
The compound is synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. For example, analogous pyrazole-carbohydrazides are prepared by reacting hydrazides with ketones or aldehydes under reflux in ethanol or methanol/glacial acetic acid mixtures . Optimization strategies include adjusting solvent ratios (e.g., 5:1 methanol/acetic acid), controlling reaction times (2–20 minutes under sonication), and using stoichiometric excess of hydrazines to drive the reaction . Yields typically range from 65% to 80% under optimized conditions.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm the presence of methyl groups on the pyrazole ring and hydrazide protons.
- IR spectroscopy : For identifying carbonyl (C=O) and N-H stretches in the hydrazide moiety.
- ESI-MS : To verify molecular weight and fragmentation patterns.
- Elemental analysis : To validate purity and stoichiometry . These methods are standard for analogous carbohydrazide derivatives .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should include:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models to assess seizure suppression .
- Cytotoxicity assays : Cell viability tests (e.g., MTT) against cancer cell lines, as pyrazole-isoxazole hybrids often exhibit antitumor activity .
- Enzyme inhibition studies : Targeting enzymes like dihydrofolate reductase (DHFR) using docking simulations to prioritize compounds for synthesis .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of derivatives with enhanced bioactivity?
Docking studies with target proteins (e.g., DHFR, PDB:1KMS) predict binding affinities and key interactions (e.g., hydrogen bonds with active-site residues like Asp27 or Leu4). For example, pyrazole-carbothioamide derivatives showed docking scores correlating with in vitro activity . Advanced workflows include:
Q. How should researchers address contradictions between computational predictions and experimental bioassay results?
Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Mitigation strategies:
- Re-evaluate docking parameters : Include solvent molecules (e.g., potassium hydroxide in ethanol) and flexible side chains in the active site .
- Synergistic assays : Combine in vitro enzyme inhibition with cellular assays to confirm target engagement. For instance, a compound with poor docking scores but high cellular efficacy may act via alternative pathways .
Q. What methodologies are effective for derivatizing the hydrazide moiety to enhance stability or bioavailability?
- Schiff base formation : React with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) to form hydrazones, improving metabolic stability .
- Heterocyclic fusion : Condensation with thioglycolic acid or o-phenylenediamine to generate thiazolidinones or benzodiazepine hybrids, respectively .
- Prodrug strategies : Esterification of the hydrazide group to enhance membrane permeability .
Q. How can environmental impact assessments be integrated into the research pipeline for this compound?
Follow frameworks like Project INCHEMBIOL, which evaluate:
- Environmental fate : Hydrolysis/photolysis rates in aqueous media, adsorption to soil.
- Ecotoxicology : Acute toxicity assays using Daphnia magna or algal models .
- Biotic transformations : Metabolite identification via LC-MS in simulated microbial environments .
Methodological Notes
- Synthesis Optimization : Use sonication to reduce reaction times and improve yields .
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 5-chloro-3-methylpyrazole derivatives) to confirm assignments .
- Controlled Stability Studies : Monitor degradation under varying pH and temperature using HPLC, noting hydrolytic susceptibility of the hydrazide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
